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molecular formula C7H5N3O B116725 4-Azidobenzaldehyde CAS No. 24173-36-2

4-Azidobenzaldehyde

Cat. No. B116725
M. Wt: 147.13 g/mol
InChI Key: SDJOUGYEUFYPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596460B2

Procedure details

50 g 4-fluoro benzaldehyde and 50 g sodium azide were dispersed in 150 ml dry dimethyl sulfoxide. Subsequently, the mixture was heated for 3 hours at 105° C. while nitrogen was introduced. The mixture was poured into 200 ml water, and the solution extracted with 200 ml dichloro methane (three times). Then the solvent was distilled off by means of a vacuum rotation vaporizer. 53 g of a liquid remained having infrared (IR) and nuclear magnetic resonance (NMR) spectra consistent with the 4-azido benzaldehyde structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].O>CS(C)=O>[N:10]([C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)=[N+:11]=[N-:12] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
50 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 200 ml dichloro methane (three times)
DISTILLATION
Type
DISTILLATION
Details
Then the solvent was distilled off by means of a vacuum rotation vaporizer

Outcomes

Product
Name
Type
Smiles
N(=[N+]=[N-])C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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